![molecular formula C9H14ClNOS B13322638 3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13322638.png)
3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C9H14ClNOS and a molecular weight of 219.73 g/mol . This compound is characterized by the presence of a chlorothiophene ring, an ethylamino group, and a propanol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with ethylamine, followed by reduction and subsequent reaction with 3-chloropropanol . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted thiophenes .
Scientific Research Applications
3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol: Similar structure but with an ethan-1-ol moiety instead of propan-1-ol.
3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-2-ol: Similar structure but with a propan-2-ol moiety.
Uniqueness
3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14ClNOS |
|---|---|
Molecular Weight |
219.73 g/mol |
IUPAC Name |
3-[1-(5-chlorothiophen-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C9H14ClNOS/c1-7(11-5-2-6-12)8-3-4-9(10)13-8/h3-4,7,11-12H,2,5-6H2,1H3 |
InChI Key |
FFMDYHIDMCPSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13322562.png)

![{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13322579.png)
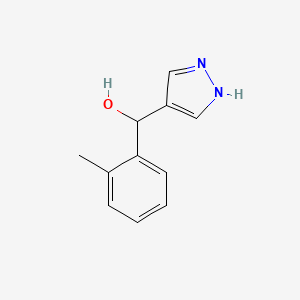
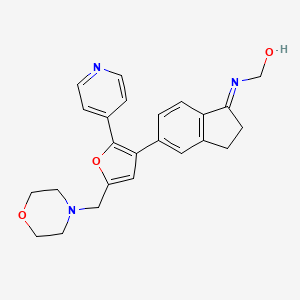

![(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene](/img/structure/B13322609.png)
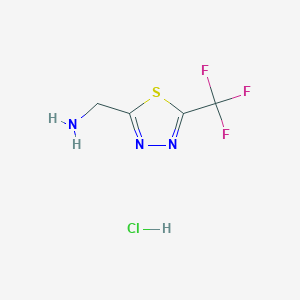

![2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13322621.png)
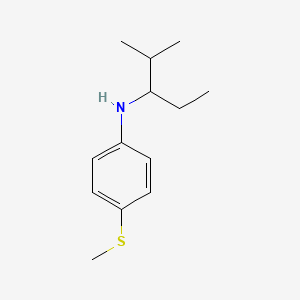
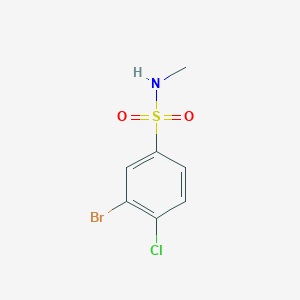
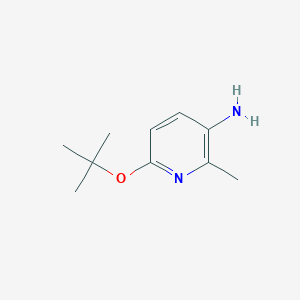
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid](/img/structure/B13322649.png)
